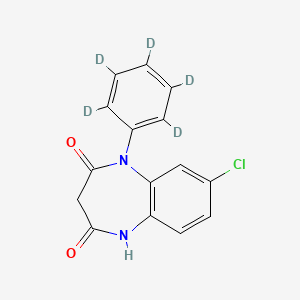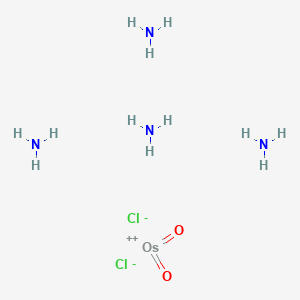
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione, also known as [2H5]-Clobazam, is a deuterated analog of clobazam, a benzodiazepine derivative that is used as an anticonvulsant and anxiolytic drug. Deuterated drugs have been gaining attention in recent years due to their potential to enhance drug efficacy, reduce toxicity, and improve pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of [2H5]-Clobazam is similar to that of clobazam. Clobazam acts as a positive allosteric modulator of the GABAA receptor, enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in the suppression of neuronal activity, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2H5]-Clobazam are similar to those of clobazam. It has been shown to have anxiolytic and anticonvulsant effects in animal models and in clinical studies. [2H5]-Clobazam has also been reported to have sedative effects, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
The use of deuterated drugs such as [2H5]-Clobazam in lab experiments has several advantages. Deuterated drugs can be easily distinguished from non-deuterated drugs using mass spectrometry, allowing for accurate measurement of drug concentrations in biological samples. Deuterated drugs can also be used to study drug metabolism and pharmacokinetics. However, the use of deuterated drugs may be limited by their availability and cost.
Orientations Futures
There are several potential future directions for the use of [2H5]-Clobazam in scientific research. One area of interest is the investigation of the pharmacokinetics and pharmacodynamics of clobazam in pediatric patients. Another potential application is the use of [2H5]-Clobazam in drug-drug interaction studies to determine its potential for interactions with other drugs. Additionally, the use of deuterated drugs in drug discovery and development is an emerging field that may lead to the development of new and more effective drugs.
Méthodes De Synthèse
The synthesis of [2H5]-Clobazam involves the use of deuterated reagents and solvents to replace some of the hydrogen atoms with deuterium atoms. The most common method for the synthesis of [2H5]-Clobazam is the deuterium exchange method, which involves the reaction of clobazam with deuterated reagents such as deuterated hydrochloric acid (DCl) or deuterated water (D2O). The deuterium atoms replace some of the hydrogen atoms in the molecule, resulting in the formation of [2H5]-Clobazam.
Applications De Recherche Scientifique
[2H5]-Clobazam has been used in scientific research to study the pharmacokinetics and pharmacodynamics of clobazam. Deuterated drugs are useful tools in drug metabolism and pharmacokinetic studies as they can be easily distinguished from non-deuterated drugs using mass spectrometry. [2H5]-Clobazam has also been used in clinical studies to investigate the effects of clobazam on the central nervous system and to determine its therapeutic potential in the treatment of epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747548 |
Source


|
| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione | |
CAS RN |
129973-75-7 |
Source


|
| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)







![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)